molecular formula C21H28O4 B117921 21-Deoxycortisone CAS No. 1882-82-2

21-Deoxycortisone

Cat. No.

B117921

CAS RN:

1882-82-2

Formula:

C21H28O4

M. Wt:

344.4 g/mol

InChI Key:

PUKLDDOGISCFCP-JSQCKWNTSA-N

IUPAC Name:

(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

Attention: For research use only. Not for human or veterinary use.

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Description 21-Deoxycortisone, also known as 21-deoxycortisol, is a steroid hormone produced in the adrenal cortex and is a precursor of cortisol. It is an important hormone in the body’s stress response system and plays a role in regulating metabolism, immune response, and the body’s response to pain and inflammation. It is also involved in the regulation of glucose and lipid metabolism. 21-Deoxycortisone has been studied extensively in laboratory animals and humans, and is used in a variety of laboratory experiments and clinical applications.
Synthesis Method 21-Deoxycortisone is synthesized in the adrenal cortex from cholesterol. It is produced in the zona fasciculata of the adrenal cortex, where it is converted to cortisol. The enzyme 11β-hydroxylase is responsible for the conversion of cholesterol to 11-deoxycorticosterone and 21-Deoxycortisoneisol. The enzyme 21-hydroxylase then converts 11-deoxycorticosterone to cortisol.
Scientific Research Application 21-Deoxycortisone has been used in a variety of laboratory experiments and clinical applications. In laboratory experiments, it has been used to study the effects of stress on the body, to study the effects of hormones on metabolism, and to study the effects of hormones on immune responses. In clinical applications, 21-Deoxycortisoneisone has been used to treat adrenal insufficiency, Addison’s disease, and Cushing’s syndrome.
Mechanism of Action 21-Deoxycortisone acts on the body’s stress response system by increasing the production of cortisol, which is the primary hormone involved in the body’s response to stress. It also acts on the body’s metabolism by increasing the production of glucose, which is used for energy. It also acts on the body’s immune response by increasing the production of white blood cells and increasing the production of inflammatory mediators.
Biochemical and Physiological Effects 21-Deoxycortisone has a variety of biochemical and physiological effects. It increases the production of cortisol, which is the primary hormone involved in the body’s response to stress. It also increases the production of glucose, which is used for energy. It increases the production of white blood cells and increases the production of inflammatory mediators. It also increases the production of lipids, which are important for cell membrane integrity and energy storage.
Advantages and Limitations for Lab Experiments The advantages of using 21-Deoxycortisoneisone in laboratory experiments include its ability to act on the body’s stress response system, its ability to act on the body’s metabolism, and its ability to act on the body’s immune response. The limitations of using 21-Deoxycortisoneisone in laboratory experiments include its potential for adverse side effects, such as increased blood pressure and increased risk of diabetes.
Future Directions There are a number of potential future directions for research on 21-Deoxycortisoneisone. These include further research into the effects of 21-Deoxycortisoneisone on the body’s stress response system, metabolism, and immune response; further research into the potential adverse side effects of 21-Deoxycortisoneisone; and further research into the potential therapeutic applications of 21-Deoxycortisoneisone. Additionally, further research into the potential interactions of 21-Deoxycortisoneisone with other hormones and medications could provide valuable insight into the potential therapeutic benefits of 21-Deoxycortisoneisone.
CAS RN 1882-82-2
Product Name 21-Deoxycortisone
Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
IUPAC Name (8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione
InChI InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1
InChI Key PUKLDDOGISCFCP-JSQCKWNTSA-N
Isomeric SMILES CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
SMILES CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
Canonical SMILES CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
Other CAS RN 1882-82-2
Pictograms Corrosive
Synonyms 17-Hydroxypregn-4-ene-3,11,20-trione;  17α-Hydroxy-11-oxoprogesterone;  17α-Hydroxypregn-4-ene-3,11,20-trione;  21-Desoxycortisone;  4-Pregnene-17α-ol-3,11,20-trione;  6-Pregn-4-en-17α-ol-3,11,20-trione;  NSC 38722; 
Origin of Product United States

N/A